1-(2,4-Difluorophenyl)-1h-pyrrole

Description

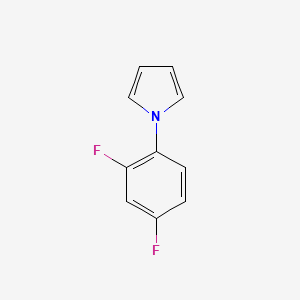

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZINVQEIDWJRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601016723 |

Source

|

| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125126-63-8 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125126-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601016723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole, 1-(2,4-difluorophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-(2,4-Difluorophenyl)-1H-pyrrole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The N-aryl pyrrole scaffold is a privileged structure in numerous biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding and practical, field-proven insights into its synthesis. The primary focus is on the Clauson-Kaas reaction, a robust and widely utilized method for the preparation of N-substituted pyrroles. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical parameters that influence reaction outcomes.

Introduction: The Significance of the 1-Arylpyrrole Motif

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of many natural products, including heme, chlorophyll, and vitamin B12. The introduction of an aryl substituent on the nitrogen atom, particularly a fluorinated phenyl group, can significantly modulate the compound's physicochemical and pharmacological properties. The 2,4-difluorophenyl moiety is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. Consequently, this compound serves as a crucial building block in the synthesis of a diverse array of potential therapeutic agents.

Strategic Overview of Synthesis: The Clauson-Kaas Reaction

While several methods exist for the synthesis of pyrroles, the Clauson-Kaas reaction stands out for its efficiency and broad applicability in the preparation of N-substituted pyrroles. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl equivalent, most commonly 2,5-dimethoxytetrahydrofuran.

Mechanistic Insights into the Clauson-Kaas Reaction

The reaction proceeds via an acid-catalyzed pathway. The key steps are as follows:

-

In Situ Generation of the 1,4-Dicarbonyl: In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form the reactive intermediate, succinaldehyde. This in situ generation is advantageous as succinaldehyde itself is unstable.

-

Formation of the Dihydropyrrole Intermediate: The primary amine, in this case, 2,4-difluoroaniline, undergoes a double nucleophilic attack on the two carbonyl groups of succinaldehyde. This process typically involves the formation of a hemiaminal, followed by an intramolecular cyclization to yield a 2,5-dihydroxytetrahydropyrrole derivative.

-

Aromatization: The dihydroxytetrahydropyrrole intermediate readily undergoes acid-catalyzed dehydration, eliminating two molecules of water to form the stable aromatic pyrrole ring.

The overall transformation is a robust and high-yielding process, making it a preferred method for the synthesis of N-aryl pyrroles.

Figure 1: Simplified workflow of the Clauson-Kaas synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a representative and robust method for the synthesis of this compound, adapted from established procedures for analogous N-aryl pyrroles, including the synthesis of 1-pentafluorophenyl-1H-pyrrole which proceeds with a high yield.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,4-Difluoroaniline | 129.11 | 5.0 g | 38.7 mmol | Corrosive, toxic |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 5.64 g (5.3 mL) | 42.6 mmol | Flammable, irritant |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Corrosive |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |

| Diethyl Ether | 74.12 | As needed | - | Flammable |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (38.7 mmol) of 2,4-difluoroaniline in 50 mL of glacial acetic acid.

-

Addition of Reagent: To the stirred solution, add 5.3 mL (42.6 mmol) of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralization: Slowly neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid or oil. A closely related analog, 1-pentafluorophenyl-1H-pyrrole, is a colorless crystalline solid that can be purified by steam distillation or vacuum sublimation.[1]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

2,4-Difluoroaniline is toxic and corrosive. Avoid inhalation and skin contact.

-

Glacial acetic acid is corrosive. Handle with care.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Characterization and Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties

Based on the synthesis of the analogous 1-pentafluorophenyl-1H-pyrrole, a yield of approximately 78% can be anticipated for this reaction.[1] The physical state of the final product may be a low-melting solid or an oil.

| Property | Expected Value |

| Molecular Formula | C₁₀H₇F₂N |

| Molar Mass | 179.17 g/mol |

| Appearance | Colorless to pale yellow solid or oil |

| Yield | ~70-80% |

Spectroscopic Data

The following are predicted spectroscopic data based on the structure of this compound and data from similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 3H, Ar-H)

-

δ 6.80-6.95 (m, 2H, Pyrrole C2, C5-H)

-

δ 6.30-6.40 (t, 2H, Pyrrole C3, C4-H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 162.5 (d, J = 250 Hz, C-F)

-

δ 160.0 (d, J = 250 Hz, C-F)

-

δ 129.5 (dd, J = 9, 6 Hz, Ar-C)

-

δ 122.0 (t, Pyrrole C2, C5)

-

δ 112.0 (dd, J = 22, 4 Hz, Ar-C)

-

δ 110.0 (t, Pyrrole C3, C4)

-

δ 105.0 (t, J = 26 Hz, Ar-C)

-

-

Mass Spectrometry (EI): m/z (%) = 179 (M+), 151, 127, 95.

Alternative Synthetic Strategies: The Paal-Knorr Synthesis

An alternative and equally important route to pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While the Clauson-Kaas reaction utilizes a protected 1,4-dicarbonyl, the Paal-Knorr synthesis employs the dicarbonyl compound directly.

Figure 2: General scheme for the Paal-Knorr synthesis of this compound.

The choice between the Clauson-Kaas and Paal-Knorr methods often depends on the availability and stability of the starting materials. For the synthesis of the unsubstituted pyrrole ring, 2,5-dimethoxytetrahydrofuran is a convenient and commercially available starting material, making the Clauson-Kaas approach highly practical.

Conclusion

The synthesis of this compound is most effectively achieved through the Clauson-Kaas reaction, utilizing 2,4-difluoroaniline and 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. This method offers high yields and operational simplicity. The provided in-depth guide, including mechanistic insights and a detailed experimental protocol, serves as a valuable resource for researchers in organic synthesis and drug discovery. The strategic incorporation of the 2,4-difluorophenyl moiety into the pyrrole scaffold continues to be a promising avenue for the development of novel molecules with significant biological and material applications.

References

-

Stanovnik, B., & Svete, J. (2000). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 5(3), 579-588. [Link]

Sources

An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS No. 6954-65-0): Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While the parent compound, this compound, is less commonly documented, its 2,5-dione derivative, also known as N-(2,4-Difluorophenyl)maleimide, is a versatile intermediate with notable applications. This document will delve into its synthesis, physicochemical properties, spectroscopic and crystallographic characterization, reactivity, and its role as a key building block in the creation of novel therapeutic agents.

Core Compound Identity and Physicochemical Properties

This compound-2,5-dione is a solid, crystalline compound that belongs to the N-arylmaleimide class. The presence of the difluorophenyl group significantly influences its electronic properties and reactivity, making it a valuable synthon in medicinal chemistry.

Table 1: Physicochemical Properties of this compound-2,5-dione

| Property | Value | Source |

| CAS Number | 6954-65-0 | [1] |

| Molecular Formula | C₁₀H₅F₂NO₂ | [1][2] |

| Molecular Weight | 209.15 g/mol | [1][2] |

| IUPAC Name | 1-(2,4-difluorophenyl)pyrrole-2,5-dione | [2] |

| Synonyms | N-(2,4-Difluorophenyl)maleimide | [2][3] |

| Physical State | Solid | |

| Melting Point | 154.0 to 158.0 °C |

Synthesis and Characterization

The synthesis of N-aryl maleimides, such as this compound-2,5-dione, typically involves a two-step process starting from the corresponding aniline.

General Synthesis Protocol

A common synthetic route involves the reaction of an aniline with maleic anhydride to form a maleanilic acid intermediate, followed by cyclization to the maleimide.[4]

Step 1: Formation of Maleanilic Acid 2,4-Difluoroaniline is reacted with maleic anhydride in a suitable solvent, such as acetic acid, to yield N-(2,4-difluorophenyl)maleanilic acid.

Step 2: Cyclization to Maleimide The maleanilic acid intermediate is then cyclized using a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate, under heat.[4] The resulting solid, this compound-2,5-dione, can be purified by recrystallization.

A similar two-step synthesis has been reported for N-(2-nitrophenyl)maleimide, where the maleanilic acid is first formed and then cyclized using acetic anhydride and sodium acetate with heating.[4]

Spectroscopic and Crystallographic Characterization

Structural validation of this compound-2,5-dione and its derivatives is crucial. This is typically achieved through a combination of spectroscopic methods and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environments in the molecule.

-

¹³C NMR: Identifies the different carbon atoms.

-

¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms on the phenyl ring.

-

2D NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity between atoms.[5]

X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For related N-aryl imides, such as N-(3,4-Difluorophenyl)phthalimide, crystallographic data reveals a nearly planar phthalimide ring system twisted with respect to the benzene ring.[6] The crystal structure of N-(2-nitrophenyl)maleimide shows a large dihedral angle between the benzene and maleimide rings.[4] Such analyses are vital for understanding the molecule's conformation and potential interactions with biological targets.

Reactivity of the Maleimide Moiety

The reactivity of this compound-2,5-dione is dominated by the maleimide group, which is a highly reactive Michael acceptor. This reactivity is central to its utility in bioconjugation and as a synthetic intermediate.

Thiol-Maleimide Michael Addition

The double bond of the maleimide ring is highly susceptible to nucleophilic attack by thiols (e.g., from cysteine residues in proteins). This reaction, a type of Michael addition, is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7] This selectivity makes maleimides, including N-(2,4-Difluorophenyl)maleimide, valuable reagents for labeling proteins and other biomolecules.

It is important to note that the resulting thiosuccinimide conjugate can undergo hydrolysis of the maleimide ring, especially at higher pH values.[7] This ring-opening results in a stable succinamic acid thioether.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a key component in various biologically active molecules. The dione derivative, in particular, serves as a crucial intermediate in the synthesis of compounds with diverse therapeutic potential.

Antifungal Agents

This compound-2,5-dione is used as a key intermediate in the synthesis of antifungal agents, particularly triazole-based pharmaceuticals.[8] Its structure is integral to forming bioactive molecules that can inhibit the synthesis of fungal cell membranes. The 2,4-difluorophenyl moiety is a common feature in many azole antifungal drugs.

Anti-Inflammatory and Cholesterol-Lowering Agents

Derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for their anti-inflammatory properties, specifically for their ability to inhibit prostaglandin E2 (PGE₂) production.[9] Additionally, a series of 1H-pyrrole-2,5-dione derivatives have been investigated as cholesterol absorption inhibitors.[10] One of the most active compounds from this series demonstrated stronger in vitro cholesterol absorption activity than ezetimibe and could suppress the formation of foam cells and the inflammatory response.[10]

Other Therapeutic Areas

The broader class of pyrrole-2,5-dione derivatives has been explored for a wide range of biological activities, including antiviral, antitumor, and anticonvulsant properties.[11] The incorporation of the 2,4-difluorophenyl group into various molecular scaffolds is a common strategy in modern drug development due to the favorable properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity.[12]

Safety and Handling

As with any active chemical compound, proper handling of this compound-2,5-dione is essential. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before handling.

Table 2: Summary of Hazard Information

| Hazard Type | Description | Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[13][14] |

| Skin and Eye Irritation | May cause skin irritation and serious eye irritation.[14] | Wear appropriate personal protective equipment. In case of contact, rinse thoroughly with water.[14] |

| Respiratory Irritation | May cause respiratory irritation.[14] | Avoid breathing dust. Use in a fume hood.[14] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | Recommended storage at 2-8 °C, protected from light.[13] |

Always consult the full Safety Data Sheet (SDS) for comprehensive safety information.[13][14][15]

Conclusion

This compound-2,5-dione is a valuable and versatile intermediate for researchers in drug discovery and medicinal chemistry. Its well-defined synthesis, characterized structure, and the predictable reactivity of its maleimide group make it a reliable building block for creating complex molecules with significant therapeutic potential. The presence of the 2,4-difluorophenyl moiety is a key feature that is frequently exploited in the design of modern pharmaceuticals, particularly in the development of antifungal and anti-inflammatory agents. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective use in the laboratory.

References

-

MySkinRecipes. 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. Available from: [Link]

-

MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

-

PubChem. This compound-2,5-dione. Available from: [Link]

- Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

Merck Millipore. SAFETY DATA SHEET. Available from: [Link]

-

National Institutes of Health. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025-05-21). Available from: [Link]

-

National Institutes of Health. N-(3,4-Difluorophenyl)phthalimide. Available from: [Link]

-

CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]

-

PubMed. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (2010-01-15). Available from: [Link]

-

PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018-05-01). Available from: [Link]

-

IUCr. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Available from: [Link]

-

MDPI. Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Available from: [Link]

-

ResearchGate. Structure and properties of N-phenylmaleimide derivatives. (2025-08-07). Available from: [Link]

-

ResearchGate. Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025-08-10). Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound-2,5-dione | C10H5F2NO2 | CID 249406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,4-DIFLUOROPHENYL)MALEIMIDE | 6954-65-0 [chemicalbook.com]

- 4. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-(3,4-Difluorophenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione [myskinrecipes.com]

- 9. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cibtech.org [cibtech.org]

- 12. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Significance of a Fluorinated Pyrrole Scaffold

An In-Depth Technical Guide to the Molecular Structure of 1-(2,4-Difluorophenyl)-1H-pyrrole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis methodologies, and its emerging role as a valuable scaffold in medicinal chemistry.

This compound is a substituted aromatic heterocycle. Its structure is composed of a five-membered pyrrole ring, a fundamental unit in numerous biologically active natural products and pharmaceuticals, attached via its nitrogen atom to a 2,4-difluorophenyl group.[1] The pyrrole ring system is a key component in marketed drugs with activities ranging from anticancer to antibacterial and anti-inflammatory.[1]

The strategic incorporation of fluorine atoms onto the phenyl substituent is a widely used technique in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This includes enhancing metabolic stability, improving binding affinity to target proteins, and altering lipophilicity to optimize cell permeability. Consequently, this compound serves as a critical building block for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The core of the molecule is the planar, aromatic pyrrole ring. The nitrogen atom's lone pair of electrons participates in the π-electron system, fulfilling Hückel's rule for aromaticity. This delocalization of electrons influences the ring's reactivity, making it susceptible to electrophilic substitution. The attached 2,4-difluorophenyl ring is electronically influenced by the two fluorine atoms, which exert a strong electron-withdrawing inductive effect, impacting the overall electron density and chemical behavior of the molecule.

Physicochemical Data

Quantitative data for this compound has been compiled in the table below. Note that some physical properties are predicted values from chemical databases.

| Property | Value | Source |

| CAS Number | 125126-63-8 | [2] |

| Molecular Formula | C₁₀H₇F₂N | Calculated |

| Molecular Weight | 179.17 g/mol | Calculated |

| Appearance | Yellow to orange powder | [2] |

| Boiling Point | 225.3 ± 30.0 °C (Predicted) | [2] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 90 °C (Predicted) | [2] |

| Solubility | Almost insoluble in water | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected spectral data are outlined below, based on established principles and data from analogous structures.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR | Pyrrole Protons: Two sets of multiplets. The α-protons (C2, C5) are expected around δ 6.8-7.2 ppm, and the β-protons (C3, C4) are expected slightly upfield around δ 6.2-6.5 ppm.[6] Difluorophenyl Protons: Three distinct multiplets in the aromatic region (δ 7.0-7.8 ppm), showing complex splitting due to both H-H and H-F coupling. |

| ¹³C NMR | Pyrrole Carbons: α-carbons (C2, C5) are expected around δ 120-125 ppm, and β-carbons (C3, C4) around δ 110-115 ppm. Difluorophenyl Carbons: Six signals, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The C-F signals are anticipated at δ 155-165 ppm. |

| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring, likely appearing as multiplets due to F-F and F-H coupling. |

| IR (Infrared) | C-H stretching (Aromatic): ~3100-3150 cm⁻¹. C=C stretching (Aromatic): ~1500-1600 cm⁻¹. C-N stretching: ~1300-1380 cm⁻¹. C-F stretching: Strong, characteristic bands in the fingerprint region, ~1100-1250 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): A prominent peak at m/z = 179. Fragmentation may involve the loss of the difluorophenyl group or cleavage of the pyrrole ring. |

Synthesis Methodologies

The synthesis of N-substituted pyrroles is a well-established field, with two primary named reactions being the most reliable and versatile: the Clauson-Kaas synthesis and the Paal-Knorr synthesis.

Clauson-Kaas Pyrrole Synthesis

This method is a highly effective route for preparing N-substituted pyrroles from primary amines.[7] It involves the acid-catalyzed reaction of 2,4-difluoroaniline with 2,5-dimethoxytetrahydrofuran.[7][8] The latter serves as a stable and easy-to-handle synthetic equivalent of a 1,4-dicarbonyl compound.[9]

-

Reaction Setup: To a round-bottom flask, add 2,4-difluoroaniline (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).

-

Solvent and Catalyst: Add glacial acetic acid as both the solvent and the acid catalyst.

-

Heating: Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralization & Extraction: Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) until it is slightly alkaline. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another cornerstone method, involving the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione or succinaldehyde) with a primary amine.[4][10][11] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to form the aromatic pyrrole ring.[4][5]

The mechanism involves an initial nucleophilic attack by the amine on one of the protonated carbonyl groups to form a hemiaminal.[4] This is followed by an intramolecular attack of the nitrogen on the second carbonyl group. The resulting cyclic intermediate then undergoes two successive dehydration steps to eliminate water and form the stable aromatic pyrrole ring. The ring-formation step is generally considered the rate-determining step of the reaction.[10]

Applications in Drug Development and Medicinal Chemistry

The this compound moiety is a privileged scaffold in the design of bioactive molecules. The pyrrole core provides a rigid, aromatic framework capable of participating in various non-covalent interactions with biological targets, while the difluorophenyl group acts as a powerful modulator of physicochemical properties.

Derivatives of this core structure have been investigated for a range of therapeutic applications:

-

Anticancer Activity: Several studies have explored derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine as cytotoxic agents against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[12] The presence of the difluorophenyl group is often crucial for achieving high potency.

-

Antimicrobial and Antiviral Agents: The pyrrole nucleus is a common feature in compounds with antimicrobial and antiviral properties.[13] Fluorination can enhance these activities by improving cell penetration and resistance to metabolic degradation.

-

Enzyme Inhibition: The structure is suitable for designing inhibitors of various enzymes. The difluorophenyl group can engage in specific interactions within an enzyme's active site, such as halogen bonding or hydrophobic interactions, leading to potent and selective inhibition.

The following diagram illustrates a hypothetical interaction between a this compound derivative and an enzyme active site, highlighting key structural contributions to binding affinity.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for related aromatic amines and heterocyclic compounds apply.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Take precautionary measures against static discharge.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of considerable strategic importance. Its structure elegantly combines the biologically relevant pyrrole scaffold with the property-modulating effects of difluorophenyl substitution. Well-established synthetic routes like the Clauson-Kaas and Paal-Knorr reactions make it readily accessible for research and development. Its utility as a precursor for novel therapeutic agents, particularly in oncology and infectious diseases, ensures that it will remain a focal point of investigation for medicinal chemists and drug discovery professionals. A thorough understanding of its structure, properties, and synthesis is paramount for harnessing its full potential in the creation of next-generation pharmaceuticals.

References

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- Home Sunshine Pharma. (n.d.). This compound CAS 125126-63-8.

- Singh, U. P., & Singh, R. K. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.

- Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis.

- Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.

- LibreTexts. (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction.

- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

- National Center for Biotechnology Information. (n.d.). This compound-2,5-dione. PubChem Compound Database.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Fisher Scientific. (2010). Safety Data Sheet - 1H-Pyrrole.

- CymitQuimica. (2024). Safety Data Sheet.

- Key Organics. (2019). Safety Data Sheet.

- AA Blocks. (2025). Safety Data Sheet.

- exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025).

- ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

- JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- MDPI. (n.d.). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives.

- National Center for Biotechnology Information. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.

Sources

- 1. This compound CAS 125126-63-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. rsc.org [rsc.org]

- 3. acgpubs.org [acgpubs.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound-2,5-dione | C10H5F2NO2 | CID 249406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole [webbook.nist.gov]

- 8. 1H-Pyrrole, 2,4-diphenyl- [webbook.nist.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. scbt.com [scbt.com]

- 11. Pyrrole [webbook.nist.gov]

- 12. labsolu.ca [labsolu.ca]

- 13. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- [webbook.nist.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-(2,4-Difluorophenyl)-1H-pyrrole and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the core mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrrole and its structurally related analogs. While direct comprehensive studies on the parent molecule are limited, a wealth of research on its derivatives provides a strong foundation for elucidating its primary biological activities and molecular targets. This document synthesizes the current understanding, focusing predominantly on the well-documented antifungal properties, while also exploring other potential therapeutic applications.

Introduction: The Emergence of a Privileged Scaffold

The this compound scaffold is a recurring motif in medicinal chemistry, recognized for its contribution to the biological activity of a diverse range of therapeutic agents. The pyrrole ring, a five-membered aromatic heterocycle, serves as a versatile framework, while the 2,4-difluorophenyl group is a key pharmacophoric element, notably present in several successful antifungal drugs. This guide will dissect the molecular interactions and cellular consequences initiated by compounds bearing this core structure, providing a rationale for their observed biological effects.

Primary Mechanism of Action: Disruption of Fungal Membrane Integrity

The most extensively documented and mechanistically understood activity of 1-(2,4-difluorophenyl)-pyrrole derivatives is their antifungal efficacy. The consensus in the scientific literature points towards the inhibition of a critical enzyme in the fungal ergosterol biosynthesis pathway: cytochrome P450 14α-demethylase (CYP51) .

The Target: Fungal Cytochrome P450 14α-demethylase (CYP51)

CYP51 is a vital enzyme for most fungi, responsible for the C14-demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth and replication.[1]

Molecular Interaction with CYP51

The proposed mechanism of inhibition by 1-(2,4-difluorophenyl)-pyrrole analogs, particularly the azole derivatives, involves the coordination of the heterocyclic nitrogen atom (from the pyrrole or an attached azole ring) to the heme iron atom in the active site of CYP51. The 2,4-difluorophenyl group plays a crucial role in positioning the molecule within the active site through hydrophobic and van der Waals interactions with the surrounding amino acid residues. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.

Figure 1: Proposed mechanism of antifungal action via CYP51 inhibition.

Experimental Validation of the Antifungal Mechanism

The elucidation of this mechanism of action is supported by a variety of experimental approaches. A logical workflow for characterizing the antifungal properties of a novel this compound analog is outlined below.

In Vitro Antifungal Susceptibility Testing

The initial step involves determining the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi. This provides a quantitative measure of its antifungal potency.

Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |

| Fluconazole | 0.25 - 1.0 | 16 - 64 | [1][2] |

| Ketoconazole | 0.03 - 0.125 | 0.125 - 1.0 | [2] |

| Compound IVe (analog) | ≤0.06 | 0.25 | [2] |

| Compound 12d (analog) | 0.12 | Not Reported | [3] |

Table 1: Comparative in vitro antifungal activities of reference drugs and 1-(2,4-Difluorophenyl)-pyrrole analogs.

Ergosterol Biosynthesis Inhibition Assay

To directly assess the impact on the target pathway, the amount of ergosterol in fungal cells treated with the compound is quantified.

Protocol: Sterol Quantitation by UV-Vis Spectrophotometry

-

Fungal Culture: Grow a fungal culture to mid-log phase and expose it to the test compound at sub-MIC concentrations for several hours.

-

Cell Lysis and Saponification: Harvest the fungal cells, and saponify them with alcoholic potassium hydroxide to hydrolyze lipids.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing sterols) with a non-polar solvent like n-heptane.

-

Spectrophotometric Analysis: Scan the absorbance of the extracted sterol fraction from 230 to 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. A decrease in the ergosterol-specific absorbance in treated cells compared to untreated controls indicates inhibition of the pathway.

In Silico Molecular Docking

Computational modeling can provide insights into the binding mode of the inhibitor within the active site of CYP51.

Figure 2: A simplified workflow for in silico molecular docking studies.

Alternative Mechanisms and Therapeutic Targets

While antifungal activity is the most prominent, derivatives of the 1-(2,4-difluorophenyl)-pyrrole scaffold have been investigated for other therapeutic targets, highlighting the versatility of this chemical entity.

-

VEGFR-2 Kinase Inhibition: Certain pyrrolo[2,1-f][1][2][4]triazine derivatives containing the 2,4-difluorophenyl moiety have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, suggesting potential applications in oncology.[4]

-

Potassium-Competitive Acid Blockers (P-CABs): A novel pyrrole derivative, TAK-438 (Vonoprazan), which includes a 2-fluorophenyl group, acts as a potent inhibitor of the H+,K+-ATPase proton pump, indicating a role in treating acid-related gastrointestinal disorders.[5]

-

Anti-inflammatory Activity: Some 1H-pyrrole-2,5-dione derivatives have shown inhibitory activity against the production of prostaglandin E2 (PGE2), suggesting potential as anti-inflammatory agents.[6]

-

Insecticidal Activity: Certain 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives have been shown to act as ryanodine receptor (RyR) regulators, leading to insecticidal effects.[7]

Conclusion and Future Directions

The this compound core is a privileged scaffold, with its derivatives demonstrating significant biological activity across various therapeutic areas. The primary and most well-characterized mechanism of action for its antifungal analogs is the inhibition of fungal CYP51, leading to the disruption of cell membrane integrity. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel compounds based on this scaffold.

Future research should focus on synthesizing and screening new derivatives to enhance potency and broaden the spectrum of activity. Furthermore, exploring the structure-activity relationships for the alternative mechanisms of action could lead to the development of novel therapeutics for cancer, inflammatory conditions, and gastrointestinal diseases. A deeper understanding of the molecular interactions governing target specificity will be crucial for designing next-generation inhibitors with improved efficacy and safety profiles.

References

-

Zhang, D. Z., et al. (1997). Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols. Yao Xue Xue Bao, 32(12), 943-9. [Link]

-

Li, J., et al. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one of fluconazole analogs. European Journal of Medicinal Chemistry, 46(9), 4547-52. [Link]

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-56. [Link]

-

Singh, R., et al. (2011). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][4]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4826-9. [Link]

-

Upadhayaya, R. S., et al. (2004). Towards active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1][2][4]-triazol-1-yl-butan-2-ol. Bioorganic & Medicinal Chemistry, 12(9), 2225-38. [Link]

-

MySkinRecipes. (n.d.). 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. Retrieved from [Link]

-

Li, Y., et al. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 30(22), 127535. [Link]

-

PubChem. (n.d.). This compound-2,5-dione. Retrieved from [Link]

-

He, Q. (2004). Synthesis and the antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols. Chinese Journal of Medicinal Chemistry, 14(3), 161-164. [Link]

-

Wang, M., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(15), 4995. [Link]

-

Sharma, V., & Kumar, V. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(2), 1083-1107. [Link]

-

Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-7. [Link]

-

Hori, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

Sources

- 1. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 1-(2,4-Difluorophenyl)-1h-pyrrole

An In-Depth Technical Guide to the Biological Activity of 1-(2,4-Difluorophenyl)-1H-pyrrole Derivatives

Foreword

The intersection of heterocyclic chemistry and medicinal science has yielded countless therapeutic breakthroughs. Within this vast landscape, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules.[1] When coupled with a 2,4-difluorophenyl moiety—a substituent known to enhance metabolic stability and modulate electronic properties—the resulting this compound framework becomes a versatile starting point for drug discovery. This guide provides a comprehensive exploration of the diverse biological activities demonstrated by derivatives of this core structure, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present detailed methodologies, and synthesize data to illuminate the therapeutic potential of this promising chemical class.

The this compound Scaffold: A Foundation for Bioactivity

The core structure, this compound, serves as a foundational building block for a range of pharmacologically active compounds. The inclusion of fluorine atoms is a strategic choice in medicinal chemistry; their small van der Waals radius minimizes steric hindrance, while their high electronegativity can influence molecular conformation and enhance binding interactions with biological targets.[2] The pyrrole ring itself is a key component of many natural and synthetic bioactive molecules, valued for its unique electronic and structural properties.[1][3]

The synthesis of this scaffold and its immediate precursors is typically achieved through established organic chemistry reactions. For instance, the related 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be prepared by refluxing 2,4-difluoroaniline with itaconic acid, a process that involves a cyclization step.[2][4] This straightforward accessibility makes the scaffold an attractive starting point for creating diverse chemical libraries for biological screening.

Caption: General synthetic pathway to bioactive derivatives.

Anticancer Activity: Targeting Aggressive Malignancies

A significant body of research has focused on derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid for their potent anticancer properties.[2] These efforts have been directed towards aggressive and difficult-to-treat cancers, including triple-negative breast cancer (TNBC), prostate cancer, and melanoma.[2][4]

Cytotoxicity Profile and Structure-Activity Relationship (SAR)

Studies have revealed that modifying the carboxylic acid group of the pyrrolidine ring is key to unlocking cytotoxic activity. In particular, the synthesis of hydrazone derivatives has proven to be a highly effective strategy.[2] These hydrazones have demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing selectivity for cancer cells over normal human fibroblasts.[2]

The rationale for this approach is that the hydrazone group can form crucial hydrogen bonds, enhancing the interaction between the compound and its biological targets within cancer cells.[2]

Table 1: Cytotoxicity (EC₅₀) of Lead 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound ID | Moiety | MDA-MB-231 (TNBC) EC₅₀ (µM) | PPC1 (Prostate) EC₅₀ (µM) | A375 (Melanoma) EC₅₀ (µM) | CRL-4001 (Fibroblast) EC₅₀ (µM) |

|---|---|---|---|---|---|

| 7b | N'-(5-nitrotiophen-2-yl) | 6.4 ± 1.1 | > 50 | 18.5 ± 2.6 | > 50 |

| 9c | N'-(4-fluorobenzylidene) | 36.6 ± 4.5 | 28.1 ± 1.5 | 14.5 ± 2.7 | 43.6 ± 3.8 |

| 9e | N'-(4-bromobenzylidene) | 26.5 ± 3.1 | 21.0 ± 2.5 | 15.1 ± 1.9 | 45.3 ± 4.1 |

| 9f | N'-(4-methylbenzylidene) | 18.2 ± 2.3 | 2.5 ± 0.6 | 1.0 ± 0.2 | 16.1 ± 2.2 |

| 10 | N'-(1-(4-chlorophenyl)ethylidene) | 24.3 ± 2.9 | 24.5 ± 2.9 | 15.6 ± 1.8 | > 50 |

Data synthesized from a study by Steblyanko et al. (2025).[2]

As shown in Table 1, compound 9f , which contains an N'-(4-methylbenzylidene) moiety, was identified as the most potent agent against melanoma and prostate cancer cell lines.[2] Furthermore, some compounds, such as 9e , have demonstrated a pronounced inhibitory effect on cancer cell migration, a critical process in metastasis.[2]

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A375) and control fibroblasts in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

This method assesses the ability of a compound to inhibit the migration of a confluent cell monolayer.

-

Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the test compound at a non-lethal concentration (e.g., its EC₅₀ or lower).

-

Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the area of the wound at each time point. The inhibition of cell migration is determined by comparing the rate of wound closure in treated wells to that of control wells.

Caption: Workflow for identifying lead anticancer compounds.

Antifungal Activity: A New Generation of Azole Agents

Derivatives of this compound are crucial intermediates in the synthesis of potent azole antifungal drugs.[5] The combination of the difluorophenyl group with a triazole moiety is a hallmark of successful antifungal agents like fluconazole. Research has shown that novel propanol derivatives incorporating this scaffold exhibit broad-spectrum antifungal activity.[6]

Mechanism of Action: Ergosterol Synthesis Inhibition

Azole antifungals function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, fungal cell death.

Caption: Mechanism of action for azole antifungal agents.

In Vitro Antifungal Efficacy

Studies on 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have demonstrated potent activity against a range of common pathogenic fungi. Notably, certain sulfide derivatives within this class showed efficacy equal to or greater than the established drug ketoconazole and were markedly superior to fluconazole.[6]

Table 2: Comparative In Vitro Antifungal Activity

| Fungal Species | Representative Derivative Activity | Ketoconazole (Reference) | Fluconazole (Reference) |

|---|---|---|---|

| Candida albicans | Potent | Potent | Moderate |

| Aspergillus fumigatus | Potent | Potent | Weak |

| Cryptococcus neoformans | Potent | Potent | Moderate |

| Microsporum lanosum | Potent | Potent | N/A |

Activity levels are a qualitative summary based on findings from Zhang et al. (1997).[6]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Compound Dilution: Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal suspension to each well, resulting in a final inoculum concentration of approximately 0.5–2.5 × 10³ CFU/mL.

-

Controls: Include a positive control (fungal suspension without the drug) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Potent and Selective Enzyme Inhibition

The versatility of the this compound scaffold extends to the development of highly specific enzyme inhibitors for non-cancer and non-fungal therapeutic targets.

H⁺,K⁺-ATPase Inhibition: A New Era for Acid Control

A landmark application of this scaffold is the development of Vonoprazan (TAK-438) , a potassium-competitive acid blocker (P-CAB).[7] This compound, chemically named 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate, is a potent inhibitor of the gastric H⁺,K⁺-ATPase (proton pump).

-

Mechanism: Unlike traditional proton pump inhibitors (PPIs), Vonoprazan inhibits the proton pump in a reversible and K⁺-competitive manner. This leads to a more rapid, potent, and prolonged suppression of gastric acid secretion.[7]

-

Therapeutic Use: It is approved for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders.[7]

Caption: Inhibition of the gastric proton pump by TAK-438.

VEGFR-2 Kinase Inhibition for Anti-Angiogenesis

Derivatives based on a pyrrolo[2,1-f][2][3][8]triazine scaffold featuring a 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino] substitution have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[9]

-

Mechanism: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these compounds block downstream signaling pathways, thereby preventing angiogenesis and starving tumors of their blood supply.

-

Therapeutic Potential: One lead compound from this series demonstrated significant antitumor efficacy in a human lung carcinoma xenograft model, highlighting its potential as a cancer therapeutic.[9]

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The strategic incorporation of the difluorophenyl moiety consistently contributes to potent biological activity across diverse targets. Research has successfully leveraged this core to produce:

-

Potent anticancer agents , particularly hydrazone derivatives, with efficacy against aggressive cancers like melanoma and TNBC.[2]

-

Next-generation antifungal compounds that rival or exceed the potency of established drugs.[6]

-

Highly selective enzyme inhibitors , exemplified by the blockbuster P-CAB Vonoprazan and promising VEGFR-2 inhibitors for anti-angiogenic therapy.[7][9]

Future research should focus on advancing the most promising preclinical candidates. This includes comprehensive in vivo efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and further optimization of structure-activity relationships to enhance potency and reduce off-target effects. The continued exploration of this scaffold is highly likely to yield new, impactful medicines for a range of human diseases.

References

- Steblyanko, A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.

- MDPI. (n.d.).

- Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PubMed Central.

- PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)

- Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao.

- Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands.

- Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry.

- MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.

- ResearchGate. (2025). (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.

-

Wallace, E. M., et al. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][8]triazine-based VEGFR-2 kinase inhibitors. PubMed.

- ResearchGate. (n.d.). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs.

Sources

- 1. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety [mdpi.com]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2,4-Difluorophenyl)-1h-pyrrole derivatives and analogs

An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole Derivatives and Analogs for Drug Discovery Professionals

Abstract

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The incorporation of a 2,4-difluorophenyl moiety often enhances metabolic stability and binding affinity, while the pyrrole ring serves as a versatile framework for further functionalization.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as antifungal and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the development of novel therapeutics based on this promising chemical class.

The Strategic Importance of the this compound Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in numerous natural products and synthetic drugs, valued for its diverse biological activities.[1][3] When coupled with a 1-(2,4-difluorophenyl) substituent, the resulting scaffold gains significant therapeutic potential. The fluorine atoms on the phenyl ring are known to modulate key drug-like properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

-

Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, enhancing binding to target proteins.[4]

-

Lipophilicity and Bioavailability: The strategic placement of fluorine atoms can optimize a molecule's passage through biological membranes.[2]

These advantageous properties make this compound derivatives a compelling starting point for drug discovery programs targeting a range of diseases.

Synthetic Pathways and Methodologies

The synthesis of this compound derivatives can be achieved through various established methods for pyrrole ring formation. A common and versatile approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,4-difluoroaniline. Modifications and alternative routes allow for the introduction of diverse substituents on the pyrrole ring.

Generalized Synthetic Workflow

A representative synthetic scheme often starts with commercially available materials and proceeds through a multi-step sequence to build the functionalized pyrrole core. The causality behind this workflow is to first construct the core heterocyclic system and then introduce diversity through subsequent reactions.

Caption: Generalized workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Paal-Knorr Synthesis

This protocol describes a representative synthesis of a this compound derivative. The choice of a mild acid catalyst like acetic acid is crucial to promote the condensation and cyclization while minimizing side reactions.

Objective: To synthesize 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole.

Materials:

-

2,4-Difluoroaniline (1.0 eq)

-

Acetoin (2,5-hexanedione) (1.05 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) and acetoin (1.05 eq) in ethanol.

-

Catalysis: Add glacial acetic acid (catalytic amount, ~10 mol%) to the mixture. The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the aniline nitrogen.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration steps.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The organic layers are combined.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrole.

Biological Applications and Mechanistic Insights

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably as antifungal and anticancer agents.

Antifungal Activity

Many antifungal drugs containing a 2,4-difluorophenyl group, such as fluconazole and voriconazole, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Mechanism of Action: The nitrogen atom of an associated azole ring (often a triazole or imidazole attached to the core structure) coordinates to the heme iron atom in the active site of CYP51.[5] This coordination, combined with hydrophobic and hydrogen bonding interactions of the 2,4-difluorophenyl group within the enzyme's binding pocket, effectively blocks the active site.[4] The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately causing cell death.[5]

Caption: Mechanism of action for azole-like antifungal agents targeting CYP51.

Antifungal Activity Data:

While specific data for this compound derivatives is emerging, data from analogous structures demonstrate potent activity. For example, certain 1,2,4-oxadiazole derivatives have shown significant antifungal effects.[6]

| Compound Class | Target Fungi | Activity (EC₅₀ µg/mL) | Reference |

| 1,2,4-Oxadiazole Analog (4f) | Rhizoctonia solani | 12.68 | [6] |

| 1,2,4-Oxadiazole Analog (4f) | Colletotrichum capsica | 8.81 | [6] |

| Fluconazole Analog (3i) | Candida albicans | Significant Activity | [7] |

Anticancer and Other Activities

The versatility of the pyrrole scaffold extends to other therapeutic areas:

-

Anticancer: Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.[8] The mechanism often involves the induction of apoptosis and inhibition of cell migration.[8]

-

Insecticidal: Analogs such as 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives act as ryanodine receptor (RyR) regulators, disrupting calcium homeostasis in insects and leading to potent insecticidal activity.[9]

-

Anti-ulcer: Certain 4-methoxy pyrrole derivatives have been identified as potassium-competitive acid blockers (P-CABs), inhibiting the H+/K+-ATPase proton pump and showing potential for treating acid-related gastrointestinal diseases.[2][10]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the this compound scaffold requires a systematic understanding of its SAR. Key modifications can be explored at several positions to enhance potency and selectivity.

-

Pyrrole Ring Substituents (Positions 2, 3, 4, 5): Introducing small alkyl or aryl groups can modulate lipophilicity and steric interactions within the target's binding site. Functional groups capable of hydrogen bonding (e.g., amides, carbonitriles) can significantly enhance binding affinity.[11]

-

Linker to Pharmacophore: For enzyme inhibitors (e.g., antifungals), the nature and length of the linker connecting the pyrrole to a key pharmacophore (like a triazole ring) are critical for optimal orientation in the active site.

-

Phenyl Ring Modifications: While the 2,4-difluoro substitution is often optimal, exploring other halogenation patterns or adding small electron-withdrawing/donating groups can fine-tune electronic properties and binding interactions.

Caption: Key positions for SAR exploration on the this compound scaffold.

Protocol: In Vitro Antifungal Susceptibility Testing

A self-validating protocol is essential for reliable data. This broth microdilution assay, based on CLSI standards, includes positive and negative controls to ensure the validity of the results.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Candida albicans.

Materials:

-

Test compound stock solution (in DMSO)

-

Candida albicans strain (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Fluconazole (positive control)

-

DMSO (vehicle control)

Procedure:

-

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline, adjust the turbidity to a 0.5 McFarland standard, and then dilute it in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL in the wells.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in the 96-well plate using RPMI medium. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

-

Control Wells:

-

Positive Control: Prepare wells with serial dilutions of fluconazole.

-

Vehicle Control: Prepare wells with the highest concentration of DMSO used in the test wells.

-

Growth Control: Prepare wells containing only the fungal inoculum in RPMI medium (no compound).

-

Sterility Control: Prepare wells with RPMI medium only (no inoculum).

-

-

Inoculation: Add the prepared fungal inoculum to all wells except the sterility control wells.

-

Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.

-

Validation: The experiment is valid if: the sterility control shows no growth, the growth control shows robust turbidity, and the MIC of the positive control (fluconazole) falls within the expected range for the reference strain.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent antifungal and anticancer effects. The favorable physicochemical properties conferred by the difluorophenyl group make these compounds attractive candidates for further investigation.

Future research should focus on:

-

Library Synthesis: Expanding the chemical diversity around the pyrrole core to perform extensive SAR studies.[12]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for anticancer and other activities.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize for in vivo efficacy and safety.